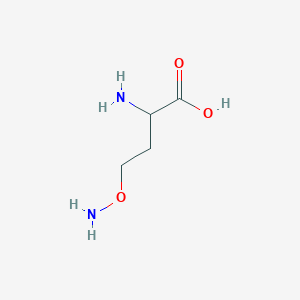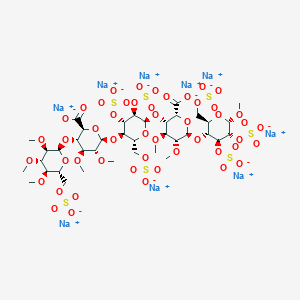
5-ethoxy-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-1H-pyrazol-3-amine is a heterocyclic organic compound with the molecular formula C5H9N3O. It belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. The compound features an ethoxy group at the 5-position and an amino group at the 3-position of the pyrazole ring, making it a valuable intermediate in the synthesis of various biologically active molecules.
Mechanism of Action
Target of Action
5-Ethoxy-1H-pyrazol-3-amine is a pyrazole derivative, which are known for their diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively . These diseases affect millions of people worldwide, making the study of such compounds crucial for global health .
Mode of Action
The compound interacts with its targets by inhibiting the activation of the PI3K/AKT kinase signaling pathway . This pathway is frequently associated with tumorigenesis, and its dysregulation may contribute to tumor resistance to a variety of antineoplastic agents . The compound’s interaction with its targets results in the inhibition of tumor cell growth and survival in susceptible tumor cell populations .
Biochemical Pathways
The compound affects the PI3K/AKT kinase signaling pathway . This pathway plays a crucial role in cellular quiescence, proliferation, cancer, and longevity . By inhibiting this pathway, the compound can potentially suppress the growth of the targeted organisms .
Pharmacokinetics
It is known that the compound is orally bioavailable , suggesting that it can be absorbed through the digestive tract and distributed throughout the body.
Result of Action
The compound has shown potent antileishmanial and antimalarial activities . For instance, it displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it elicited better inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsIt is also important to note that the compound should be stored in a tightly closed container, in a cool and dry place , indicating that moisture and heat could potentially affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by cyclization and subsequent amination. The reaction conditions often include the use of a base such as sodium ethoxide and heating under reflux.
Another synthetic route involves the reaction of 3-amino-1H-pyrazole with ethyl iodide in the presence of a base like potassium carbonate. This method provides a straightforward approach to introducing the ethoxy group at the 5-position of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrazole ring.
Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
5-Ethoxy-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-pyrazole: Lacks the ethoxy group, making it less lipophilic.
5-Methoxy-1H-pyrazol-3-amine: Contains a methoxy group instead of an ethoxy group, which can affect its reactivity and biological activity.
1-Ethyl-3-amino-1H-pyrazole: Features an ethyl group at the 1-position, altering its chemical properties.
Uniqueness
5-Ethoxy-1H-pyrazol-3-amine is unique due to the presence of both the ethoxy and amino groups, which confer distinct chemical and biological properties. The ethoxy group enhances its lipophilicity, while the amino group provides sites for hydrogen bonding and other interactions, making it a versatile compound in various applications.
Properties
IUPAC Name |
3-ethoxy-1H-pyrazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-2-9-5-3-4(6)7-8-5/h3H,2H2,1H3,(H3,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZOMEQIPIJVMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NNC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597268 |
Source


|
| Record name | 3-Ethoxy-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117717-10-9 |
Source


|
| Record name | 3-Ethoxy-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-[2-[4-(4-Hydroxyphenyl)phenyl]propan-2-yl]phenyl]phenol](/img/structure/B190147.png)






![5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B190160.png)




![Benzo[b]thiophene-4-carbonitrile](/img/structure/B190170.png)

